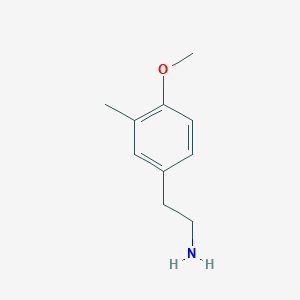
2-(4-Methoxy-3-methyl-phenyl)-ethylamine
Cat. No. B098238
Key on ui cas rn:
18149-08-1
M. Wt: 165.23 g/mol
InChI Key: NBFFCNUWKJZAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07084154B2
Procedure details


Similarly, 1-ethyl-1,2,3,4-tetrahydro-isoquinolin-7-ol was prepared by the above procedures by replacing the acetic anhydride in Procedure EEE with propionyl chloride. 1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol and 1,6-dimethyl-1,2,3,4-tetrahydro-isoquinolin-7-ol were prepared by replacing the (4-methoxy-phenyl)-ethylamine in procedure EEE with 3,4-dimethoxyphenylethylamine and 3-methyl-4-methoxyphenylethylamine, respectively.






Identifiers


|
REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[C:8](Cl)(=[O:11])[CH2:9][CH3:10].C[O:14][C:15]1C=[CH:19][C:18]([NH:21][CH2:22][CH3:23])=[CH:17][CH:16]=1.CO[C:26]1[CH:27]=[C:28]([CH2:34][CH2:35][NH2:36])[CH:29]=[CH:30][C:31]=1[O:32]C.[CH3:37][C:38]1[CH:39]=[C:40]([CH2:46][CH2:47][NH2:48])[CH:41]=[CH:42][C:43]=1OC>>[CH2:9]([CH:10]1[C:29]2[C:28](=[CH:27][CH:26]=[C:31]([OH:32])[CH:30]=2)[CH2:34][CH2:35][NH:36]1)[CH3:8].[CH3:19][CH:18]1[C:17]2[C:10](=[CH:9][C:8]([OH:11])=[C:15]([OH:14])[CH:16]=2)[CH2:23][CH2:22][NH:21]1.[CH3:37][CH:38]1[C:39]2[C:40](=[CH:41][C:42]([CH3:43])=[C:5]([OH:7])[CH:6]=2)[CH2:46][CH2:47][NH:48]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)NCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1OC)CCN
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=CC1OC)CCN
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1NCCC2=CC=C(C=C12)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1NCCC2=CC(=C(C=C12)O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1NCCC2=CC(=C(C=C12)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07084154B2
Procedure details


Similarly, 1-ethyl-1,2,3,4-tetrahydro-isoquinolin-7-ol was prepared by the above procedures by replacing the acetic anhydride in Procedure EEE with propionyl chloride. 1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol and 1,6-dimethyl-1,2,3,4-tetrahydro-isoquinolin-7-ol were prepared by replacing the (4-methoxy-phenyl)-ethylamine in procedure EEE with 3,4-dimethoxyphenylethylamine and 3-methyl-4-methoxyphenylethylamine, respectively.






Identifiers


|
REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[C:8](Cl)(=[O:11])[CH2:9][CH3:10].C[O:14][C:15]1C=[CH:19][C:18]([NH:21][CH2:22][CH3:23])=[CH:17][CH:16]=1.CO[C:26]1[CH:27]=[C:28]([CH2:34][CH2:35][NH2:36])[CH:29]=[CH:30][C:31]=1[O:32]C.[CH3:37][C:38]1[CH:39]=[C:40]([CH2:46][CH2:47][NH2:48])[CH:41]=[CH:42][C:43]=1OC>>[CH2:9]([CH:10]1[C:29]2[C:28](=[CH:27][CH:26]=[C:31]([OH:32])[CH:30]=2)[CH2:34][CH2:35][NH:36]1)[CH3:8].[CH3:19][CH:18]1[C:17]2[C:10](=[CH:9][C:8]([OH:11])=[C:15]([OH:14])[CH:16]=2)[CH2:23][CH2:22][NH:21]1.[CH3:37][CH:38]1[C:39]2[C:40](=[CH:41][C:42]([CH3:43])=[C:5]([OH:7])[CH:6]=2)[CH2:46][CH2:47][NH:48]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)NCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1OC)CCN
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=CC1OC)CCN
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1NCCC2=CC=C(C=C12)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1NCCC2=CC(=C(C=C12)O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1NCCC2=CC(=C(C=C12)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
